Scaffold‑Level P2X3 Antagonist Potency – Meta‑ vs Para‑Substituted Analogues
The patent family into which the target compound falls demonstrates that meta‑substituted benzothiazole‑phenyl amides exhibit sub‑micromolar antagonist activity at human P2X3 receptors. A structurally related meta‑linked benzothiazole‑phenyl oxazole carboxamide (Example 47 in US 7,786,110 B2) showed an IC₅₀ of 0.35 µM in a FLIPR calcium‑flux assay using HEK293 cells stably expressing human P2X3 receptors, while the corresponding para‑substituted regioisomer exhibited only 2.1 µM IC₅₀ under identical conditions [1][2]. Although the exact IC₅₀ of CAS 946286‑42‑6 has not been publicly disclosed, the positional preference (meta > para) is a consistent structure‑activity relationship (SAR) trend within this chemotype.
| Evidence Dimension | Human P2X3 receptor antagonist IC₅₀ (FLIPR calcium flux in HEK293 cells) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 946286‑42‑6; meta‑linked benzothiazole‑phenyl oxazole carboxamide congener IC₅₀ ≈ 0.35 µM [1][2] |
| Comparator Or Baseline | Para‑substituted benzothiazole‑phenyl oxazole carboxamide congener IC₅₀ = 2.1 µM [1][2] |
| Quantified Difference | ≈ 6‑fold improvement in potency attributable to meta‑linking |
| Conditions | HEK293 cells stably expressing human P2X3, FLIPR calcium‑flux assay, 30 min pre‑incubation, ATP EC₈₀ challenge |
Why This Matters
The meta‑vs‑para SAR informs procurement decisions: selecting a meta‑substituted derivative like CAS 946286‑42‑6 is expected to retain superior P2X3 on‑target potency relative to commercially common para‑substituted alternatives.
- [1] US7786110B2 – Example 47 and general SAR discussion. Roche Palo Alto LLC. https://patents.google.com/patent/US7786110B2 View Source
- [2] Ali, H. et al. (2009). Structure‑activity relationships of P2X3 receptor antagonists. Bioorg. Med. Chem. Lett. 19, 4483‑4487. https://doi.org/10.1016/j.bmcl.2009.06.045 View Source
